
1-(2-Benzylbenzimidazol-1-yl)-3-butoxypropan-2-ol;oxalic acid
Overview
Description
1-(2-Benzylbenzimidazol-1-yl)-3-butoxypropan-2-ol;oxalic acid is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-Benzylbenzimidazol-1-yl)-3-butoxypropan-2-ol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives, followed by further functionalization . The reaction conditions often include the use of solvents like acetic acid and catalysts such as sodium metabisulphite . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Benzylbenzimidazol-1-yl)-3-butoxypropan-2-ol undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of simpler benzimidazole compounds.
Scientific Research Applications
1-(2-Benzylbenzimidazol-1-yl)-3-butoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Benzylbenzimidazol-1-yl)-3-butoxypropan-2-ol involves its interaction with various molecular targets. The benzimidazole core can mimic the structure of naturally occurring nucleotides, allowing it to bind to enzymes and proteins . This binding can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Benzylbenzimidazol-1-yl)-3-butoxypropan-2-ol can be compared with other benzimidazole derivatives such as:
Omeprazole: Used as a proton pump inhibitor for treating gastric ulcers.
Albendazole: An antiparasitic drug used to treat infections caused by worms.
Pimonbendane: Used in the treatment of congestive heart failure.
The uniqueness of 1-(2-Benzylbenzimidazol-1-yl)-3-butoxypropan-2-ol lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-butoxypropan-2-ol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.C2H2O4/c1-2-3-13-25-16-18(24)15-23-20-12-8-7-11-19(20)22-21(23)14-17-9-5-4-6-10-17;3-1(4)2(5)6/h4-12,18,24H,2-3,13-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGNRMVMZQQMBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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